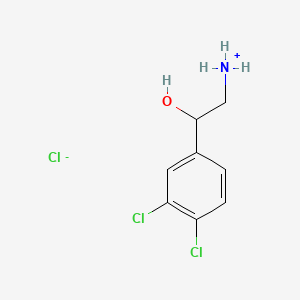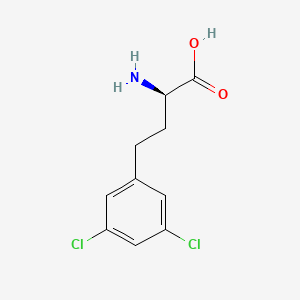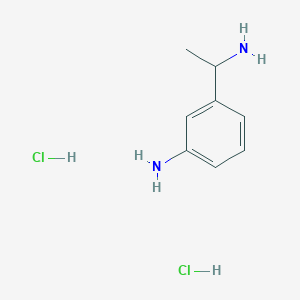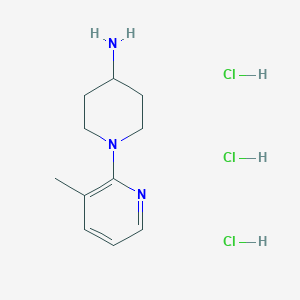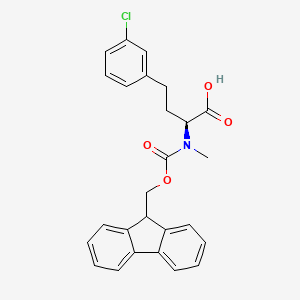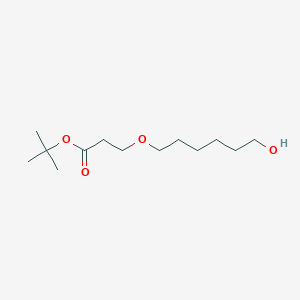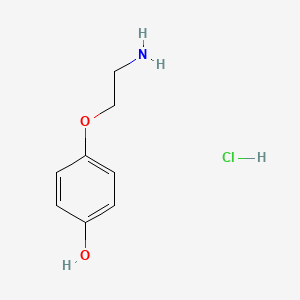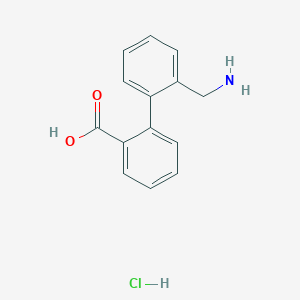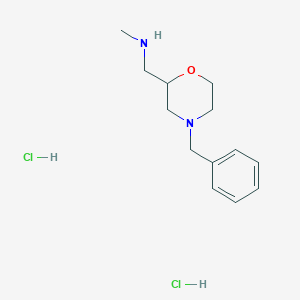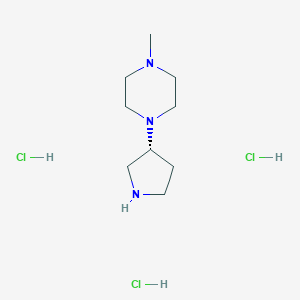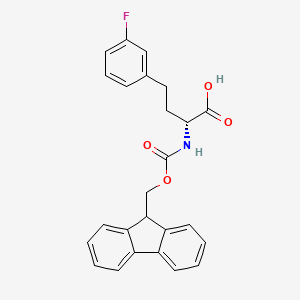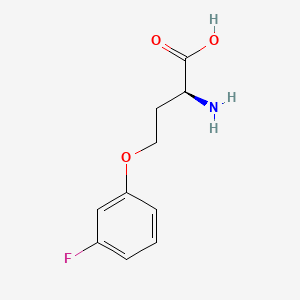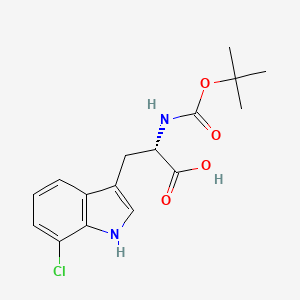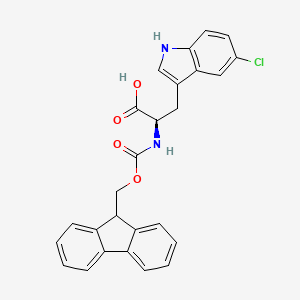
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-2-methoxy-4-chloro-L-phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group at the second position, and a chlorine atom at the fourth position on the phenyl ring. This compound is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine typically involves the protection of the amino group of 2-methoxy-4-chloro-L-phenylalanine with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions generally require a controlled temperature and pH to ensure the selective protection of the amino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be involved in oxidation reactions, while the Fmoc group can be removed through reduction.
Deprotection: The Fmoc group can be removed using a base such as piperidine in an organic solvent like dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions involving the chlorine atom.
Major Products Formed:
Fmoc Deprotection: The removal of the Fmoc group yields 2-methoxy-4-chloro-L-phenylalanine.
Substitution Reactions: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It allows for the selective deprotection and coupling of amino acids to form peptides with high precision .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of N-Fmoc-2-methoxy-4-chloro-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methoxy and chlorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various chemical reactions .
Comparison with Similar Compounds
N-Fmoc-2-methyl-4-chloro-L-phenylalanine: Similar structure but with a methyl group instead of a methoxy group.
Fmoc-4-chloro-L-phenylalanine: Lacks the methoxy group, making it less reactive in certain reactions.
Fmoc-2-chloro-L-phenylalanine: Chlorine atom at the second position instead of the fourth.
Uniqueness: N-Fmoc-2-methoxy-4-chloro-L-phenylalanine is unique due to the presence of both methoxy and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and selectivity. This makes it a valuable compound in peptide synthesis and other organic synthesis applications.
Properties
IUPAC Name |
(2S)-3-(4-chloro-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5/c1-31-23-13-16(26)11-10-15(23)12-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,13,21-22H,12,14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAUFRUJCUALQF-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
